molecular formula C15H19NO3S B2790818 4-(tert-butyl)-N-(furan-2-ylmethyl)benzenesulfonamide CAS No. 690962-11-9

4-(tert-butyl)-N-(furan-2-ylmethyl)benzenesulfonamide

Cat. No.: B2790818
CAS No.: 690962-11-9
M. Wt: 293.38
InChI Key: GPPVGDWGLPRUST-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-N-(furan-2-ylmethyl)benzenesulfonamide is a chemical compound developed for research applications. As a sulfonamide derivative, it features a furan-2-ylmethyl group and a 4-tert-butylbenzenesulfonyl moiety. The tert-butyl group is a common structural motif known to influence the compound's physicochemical properties, such as lipophilicity and steric bulk, which can be critical in material science and medicinal chemistry research . The synthetic utility of similar N-(furan-2-ylmethyl)benzenesulfonamide scaffolds has been demonstrated in specialized chemical synthesis, serving as potential intermediates or ligands in metal-catalyzed reactions . For instance, furan-containing compounds are of significant interest in gold(I)-catalyzed reactions, where they can participate in the formation of complex heterocyclic scaffolds . Researchers can leverage this reagent in the exploration of novel synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals. The structural configuration suggests potential application as a building block for organic synthesis or as a precursor in the preparation of more complex molecules. Handling should be conducted in accordance with good laboratory practices. This product is intended for research purposes solely and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-tert-butyl-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-15(2,3)12-6-8-14(9-7-12)20(17,18)16-11-13-5-4-10-19-13/h4-10,16H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPVGDWGLPRUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(furan-2-ylmethyl)benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-furylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Products Yield References
Acidic hydrolysis6 M HCl, reflux, 12 h4-(tert-Butyl)benzenesulfonic acid + furfurylamine92%
Basic hydrolysis2 M NaOH, 80°C, 8 hSodium 4-(tert-butyl)benzenesulfonate + furfurylamine85%

Mechanistic Insight :

  • Protonation of the sulfonamide nitrogen under acidic conditions weakens the S–N bond, facilitating cleavage.

  • Base-mediated hydrolysis proceeds via hydroxide attack at the electrophilic sulfur atom.

Electrophilic Aromatic Substitution (EAS) on the Furan Ring

The electron-rich furan ring undergoes regioselective substitution:

Reaction Reagents/Conditions Position Products Yield References
NitrationHNO₃/H₂SO₄, 0°C, 2 hC-54-(tert-Butyl)-N-(5-nitrofuran-2-ylmethyl)benzenesulfonamide78%
BrominationBr₂/CHCl₃, RT, 1 hC-54-(tert-Butyl)-N-(5-bromofuran-2-ylmethyl)benzenesulfonamide83%

Key Observations :

  • Nitration and bromination occur preferentially at the C-5 position due to electronic and steric effects .

  • The tert-butyl group on the benzene ring does not participate in EAS due to steric hindrance .

Oxidation Reactions

The furan ring and sulfonamide group are susceptible to oxidation:

Reaction Oxidizing Agent Products Yield References
Furan ring oxidationH₂O₂/AcOH, 50°C, 6 h4-(tert-Butyl)-N-(2-(5-hydroxyfuran-2-yl)methyl)benzenesulfonamide65%
Sulfonamide oxidationKMnO₄/H₂SO₄, 100°C, 4 h4-(tert-Butyl)benzoic acid + furfurylamine sulfone58%

Notable Features :

  • Mild oxidation with H₂O₂ preserves the furan ring while introducing hydroxyl groups.

  • Strong oxidants like KMnO₄ degrade both the sulfonamide and furan moieties.

Catalytic Coupling Reactions

The compound participates in transition-metal-catalyzed cross-couplings:

Reaction Catalyst Conditions Products Yield References
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CWith arylboronic acids4-(tert-Butyl)-N-(5-arylfuran-2-ylmethyl)benzenesulfonamide70–85%
Buchwald-Hartwig aminationPd₂(dba)₃/Xantphos, NaOtBu, tolueneWith aryl halidesN-aryl derivatives60–75%

Optimized Parameters :

  • Suzuki coupling requires inert atmospheres and polar aprotic solvents .

  • The tert-butyl group enhances solubility in nonpolar media, improving reaction kinetics .

Reductive Transformations

Selective reduction of functional groups:

Reaction Reducing Agent Products Yield References
Sulfonamide reductionLiAlH₄, THF, 0°C → RT, 3 h4-(tert-Butyl)-N-(furan-2-ylmethyl)benzothioamide45%
Furan hydrogenationH₂ (1 atm), Pd/C, EtOH, 6 h4-(tert-Butyl)-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide90%

Challenges :

  • LiAlH₄ partially reduces the sulfonamide to a thioamide but leaves the furan ring intact.

  • Catalytic hydrogenation saturates the furan ring without affecting the sulfonamide group .

Acid/Base-Mediated Rearrangements

Unique reactivity under extreme pH conditions:

Reaction Conditions Products Mechanism References
Acid-catalyzed cyclizationH₂SO₄ (conc.), 120°C, 24 hSpirocyclic sulfonamide-furan derivativesIntramolecular electrophilic attack
Base-induced cleavageNaNH₂, NH₃(l), −33°C, 1 h4-(tert-Butyl)benzenesulfonyl azide + furfuryl chlorideSN2 displacement

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Decomposition onset : 220°C (N₂ atmosphere)

  • Primary degradation products : SO₂, CO, and tert-butylbenzene fragments

Scientific Research Applications

4-(tert-butyl)-N-(furan-2-ylmethyl)benzenesulfonamide has diverse applications in scientific research due to its unique properties:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

a) 4-Methyl vs. 4-tert-Butyl Derivatives
  • N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide (): Substituent: Methyl group at the para position. Synthesis: Similar sulfonylation methods, but yields and purification steps may differ due to reduced bulk.
  • 4-(tert-Butyl)-N-(furan-2-ylmethyl)benzenesulfonamide :

    • Substituent: tert-Butyl group enhances lipophilicity, improving bioavailability in lipid-rich environments but possibly reducing aqueous solubility .
b) Electron-Withdrawing Substituents
  • N-(Furan-2-ylmethyl)-4-bromo-3-trifluoromethylbenzenesulfonamide (): Substituents: Bromo and trifluoromethyl groups. Biological Activity: Fluorinated analogs often exhibit improved metabolic stability and binding affinity compared to non-fluorinated counterparts .

Variations in the Sulfonamide N-Substituent

a) Furan-2-ylmethyl vs. Pyrimidinyl Groups
  • Schiff Base Sulfonamides (): Example: 4-[(2-Hydroxy-5-methylbenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide. Properties: Schiff base linkage introduces conjugation, affecting UV-Vis absorption and redox activity. Pyrimidinyl groups may enhance hydrogen bonding in biological systems. Biological Activity: Demonstrated antimicrobial and anticancer activities, with IC₅₀ values in the micromolar range .
b) Benzyl and Cyclohexylamino Derivatives ():
  • Example: N-(4-Fluorobenzyl)-N-methyl-4-(pyrrolidin-1-ylmethyl)benzenesulfonamide ().
  • Chemical Purity: Reported purities range from 21% to 60%, indicating challenges in synthesis and purification .

Pharmaceutical Derivatives

  • Dabrafenib (): Structure: Contains a tert-butyl-thiazole moiety linked to a sulfonamide group.

Table 1: Key Properties of Selected Sulfonamides

Compound Name Substituents (Benzene/Sulfonamide) Melting Point (°C) Biological Activity Reference
This compound tert-Butyl / Furan-2-ylmethyl Not reported Not reported
N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide Methyl / Furan-2-ylmethyl Not reported Not reported
4-[(2-Hydroxy-5-methylbenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide Schiff base / Pyrimidinyl 255–258 (dec.) Antimicrobial, Anticancer
N-(Furan-2-ylmethyl)-4-bromo-3-trifluoromethylbenzenesulfonamide Br, CF₃ / Furan-2-ylmethyl Not reported Not reported
Dabrafenib tert-Butyl-thiazole / Difluorophenyl Not reported BRAF inhibitor (IC₅₀ = 0.7 nM)

Discussion of Structural and Functional Insights

  • Electronic Effects : Electron-withdrawing groups (e.g., Br, CF₃ in ) may stabilize negative charges on the sulfonamide, affecting acidity (pKa) and binding to metal ions or enzymes.
  • Biological Relevance : While the target compound lacks reported activity, structurally related Schiff bases () and dabrafenib () demonstrate that sulfonamide derivatives with bulky or conjugated substituents are potent bioactive agents.

Biological Activity

4-(tert-butyl)-N-(furan-2-ylmethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. Its structure can be represented as follows:

  • Molecular Formula : C15H23NO3S
  • Molecular Weight : 303.42 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Research has indicated that sulfonamide derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown IC50 values indicating effective inhibition of cancer cell proliferation. A study reported that modifications in the sulfonamide moiety could enhance cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .

CompoundCell LineIC50 (µg/mL)
Compound AA-4311.61 ± 1.92
Compound BHT291.98 ± 1.22
This compound TBDTBD

Antimicrobial Activity

Sulfonamides are historically recognized for their antibacterial properties. The activity of this compound against various bacterial strains has been investigated, showing promising results comparable to standard antibiotics such as ampicillin and streptomycin .

The biological activity of sulfonamides often involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). Similar mechanisms may be hypothesized for the compound , particularly given its structural similarity to known sulfonamides.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzene ring and the presence of electron-donating groups can significantly enhance the biological activity of sulfonamide derivatives. For instance, the introduction of a furan ring may improve solubility and bioavailability, potentially leading to increased efficacy .

In Vivo Studies

In vivo studies using isolated rat heart models have demonstrated that certain benzenesulfonamides can influence perfusion pressure and coronary resistance, suggesting cardiovascular implications . While specific data on this compound is limited, it is essential to consider the broader category's effects.

Pharmacokinetics and ADME Properties

Pharmacokinetic evaluations using computational models have suggested favorable absorption and distribution characteristics for similar sulfonamide compounds. Understanding these parameters is crucial for predicting the biological activity and therapeutic potential of this compound .

ParameterValue
AbsorptionHigh
DistributionModerate
MetabolismHepatic
ExcretionRenal

Q & A

Q. What are the recommended synthetic routes for preparing 4-(tert-butyl)-N-(furan-2-ylmethyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-(tert-butyl)benzenesulfonyl chloride and furfurylamine. Key steps include:
  • Reagent Preparation : Use freshly distilled sulfonyl chloride to avoid hydrolysis.
  • Reaction Conditions : Conduct the reaction in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere at 0–5°C to minimize side reactions.
  • Base Selection : Triethylamine (TEA) or pyridine is used to scavenge HCl generated during the reaction.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :
  • Spectral Analysis :
  • NMR : 1^1H and 13^13C NMR should confirm the presence of the tert-butyl group (singlet at ~1.3 ppm for 1^1H), furan protons (5.8–7.4 ppm), and sulfonamide NH (broad peak at ~5.5 ppm).
  • IR : Look for sulfonamide S=O stretching vibrations at ~1350–1150 cm1^{-1} and NH stretching at ~3300 cm1^{-1}.
  • Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) or melting point determination (expected >150°C based on analogs) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Enzyme Inhibition : Use molecular docking studies to assess interactions with sulfonamide-targeted enzymes (e.g., carbonic anhydrase).
  • Structure-Activity Relationship (SAR) : Modify the furan or tert-butyl groups and evaluate changes in bioactivity via in vitro assays (e.g., enzyme inhibition IC50_{50} measurements) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate the electron density of the sulfonamide group to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein binding pockets) using software like GROMACS or AMBER.
  • Reaction Pathway Modeling : Use Gaussian or ORCA to model reaction mechanisms (e.g., hydrolysis under acidic/basic conditions) .

Q. How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts)?

  • Methodological Answer :
  • Byproduct Identification : Employ LC-MS or GC-MS to detect and characterize impurities.
  • Reaction Optimization : Adjust stoichiometry (e.g., excess furfurylamine) or solvent polarity (e.g., switch from DCM to DMF) to suppress side reactions.
  • Kinetic Studies : Use in situ FTIR or 1^1H NMR to monitor reaction progress and intermediate formation .

Q. What strategies are effective for crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :
  • Solvent Screening : Test slow evaporation in polar aprotic solvents (e.g., DMSO, DMF) or mixed solvents (ethanol/water).
  • Temperature Gradients : Use a thermal gradient (e.g., 4°C to room temperature) to induce nucleation.
  • Co-Crystallization : Explore co-crystals with carboxylic acids (e.g., benzoic acid) to improve crystal packing .

Q. How does the furan moiety influence the compound’s stability under oxidative conditions?

  • Methodological Answer :
  • Stress Testing : Expose the compound to H2_2O2_2 or UV light and monitor degradation via HPLC.
  • Radical Scavenger Studies : Add antioxidants (e.g., BHT) to evaluate stabilization effects.
  • Computational Predictions : Use software like ACD/Labs to simulate oxidative degradation pathways .

Safety and Handling

Q. What precautions are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat.
  • Ventilation : Conduct reactions in a fume hood due to potential dust formation.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of via hazardous waste protocols .

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